2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is a fluorinated aromatic compound with significant applications in various fields of chemistry and industry. The presence of both fluorine and sulfonyl fluoride groups imparts unique chemical properties, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with sulfonyl fluoride reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced fluorination techniques, such as the use of sulfur tetrafluoride or antimony trifluoride, to introduce the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl fluoride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms and a trifluoromethyl group on the benzene ring.
Uniqueness
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and stability. This combination makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
Molecular Formula |
C7H3F5O2S |
---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3F5O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H |
InChI Key |
VKBPNUODPPOMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)F |
Origin of Product |
United States |
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